Z-13-Octadecen-3-yn-1-ol acetate
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Overview
Description
Z-13-Octadecen-3-yn-1-ol acetate: is a chemical compound with the molecular formula C20H34O2. It is an acetate ester derived from Z-13-Octadecen-3-yn-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-13-Octadecen-3-yn-1-ol acetate typically involves the coupling reaction of Grignard reagents with ω-bromo-1-alkyne as a key step. For instance, the Grignard reagent prepared from (Z)-1-chloro-3-octene and 8-bromo-1-octyne can be used. The reaction is catalyzed by Li2CuCl4 at 0°C in a THF solution, yielding (Z)-11-hexadecen-1-yne. This intermediate is then treated with methyl magnesium chloride and ethylene oxide to produce (Z)-13-octadecen-3-yn-1-ol, which is subsequently acetylated to form this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Z-13-Octadecen-3-yn-1-ol acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding different saturated or unsaturated derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Z-13-Octadecen-3-yn-1-ol acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a pheromone or signaling molecule in certain species.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Z-13-Octadecen-3-yn-1-ol acetate involves its interaction with specific molecular targets and pathways. As a pheromone or signaling molecule, it binds to receptors on the surface of target cells, triggering a cascade of biochemical events that lead to the desired physiological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- Z,Z-3,13-Octadecadien-1-ol acetate
- Z-13-Octadecen-1-yl acetate
- 13-Octadecen-3-yn-1-ol acetate
Comparison: Z-13-Octadecen-3-yn-1-ol acetate is unique due to its specific structure, which includes a triple bond at the 3-position and a Z-configuration at the 13-position. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
71832-74-1 |
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Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
[(E)-octadec-13-en-3-ynyl] acetate |
InChI |
InChI=1S/C20H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-15,18-19H2,1-2H3/b7-6+ |
InChI Key |
QQSOMZVLXJSPIB-VOTSOKGWSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCC#CCCOC(=O)C |
Canonical SMILES |
CCCCC=CCCCCCCCCC#CCCOC(=O)C |
Origin of Product |
United States |
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